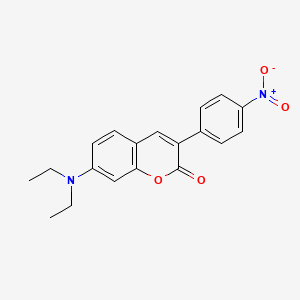
2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)-, (E)- is a complex organic compound with a unique structure that combines a propenamide backbone with a hydroxy-methoxyphenyl group and an imidazolyl-ethyl substituent. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)-, (E)- typically involves multi-step organic reactions. The process begins with the preparation of the hydroxy-methoxyphenyl intermediate, followed by the introduction of the propenamide group through amide bond formation. The final step involves the addition of the imidazolyl-ethyl substituent under controlled conditions to ensure the correct (E)-configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain the integrity of the compound and to minimize the formation of by-products.
化学反応の分析
Types of Reactions
2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include ketones, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)-, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
作用機序
The mechanism of action of 2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)-, (E)- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to active sites, while the imidazolyl-ethyl substituent enhances the compound’s affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)-, (Z)-
- 2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)methyl)-, (E)-
- 2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)-, (E)-
Uniqueness
The (E)-configuration of 2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)- imparts unique chemical and biological properties compared to its (Z)-isomer and other similar compounds. The specific arrangement of functional groups in the (E)-isomer enhances its stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
87194-76-1 |
|---|---|
分子式 |
C15H17N3O3 |
分子量 |
287.31 g/mol |
IUPAC名 |
(E)-3-(3-hydroxy-4-methoxyphenyl)-N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C15H17N3O3/c1-21-14-4-2-11(8-13(14)19)3-5-15(20)17-7-6-12-9-16-10-18-12/h2-5,8-10,19H,6-7H2,1H3,(H,16,18)(H,17,20)/b5-3+ |
InChIキー |
WSWRSIRDNVKILE-HWKANZROSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=CN=CN2)O |
正規SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCC2=CN=CN2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


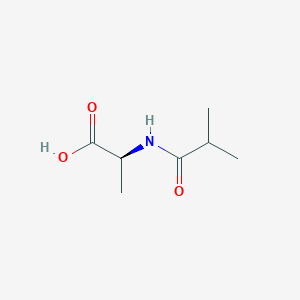
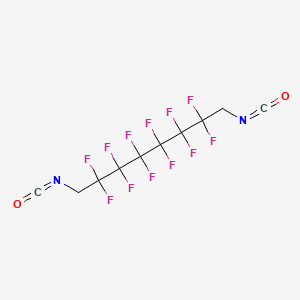
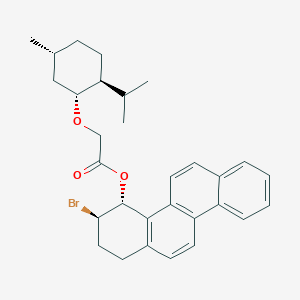
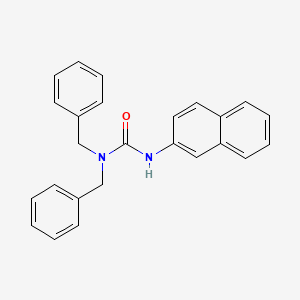
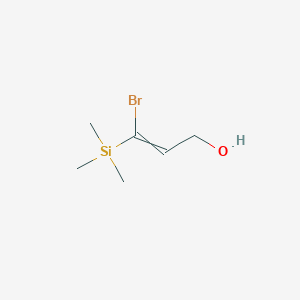
acetate](/img/structure/B14423951.png)
![4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide](/img/structure/B14423958.png)

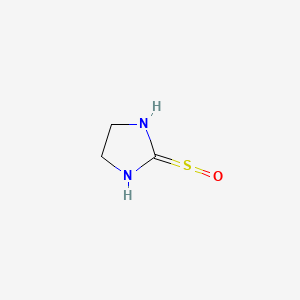
![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)
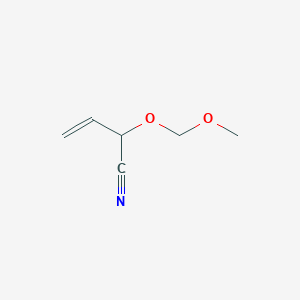
![Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14424030.png)
![N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide](/img/structure/B14424035.png)
